molecular formula C21H30O3 B108671 14-Hydroxyprogesterone CAS No. 16031-66-6

14-Hydroxyprogesterone

Cat. No.: B108671
CAS No.: 16031-66-6
M. Wt: 330.5 g/mol
InChI Key: UAMNQIUKJVUQMR-JRBOJVLQSA-N
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Description

14-Hydroxyprogesterone is a hydroxylated derivative of progesterone, a naturally occurring steroid hormone This compound is characterized by the presence of a hydroxyl group at the 14th carbon position of the steroid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 14-Hydroxyprogesterone can be synthesized through biocatalytic processes involving specific enzymes. One notable method involves the use of a steroidal hydroxylase from the fungus Cochliobolus lunatus, which catalyzes the hydroxylation of progesterone at the 14alpha position . This enzyme can be expressed in Escherichia coli to enhance its activity and selectivity.

Industrial Production Methods: Industrial production of this compound often employs recombinant microorganisms. For instance, recombinant Pichia pastoris has been utilized to achieve high conversion rates of progesterone to this compound through whole-cell catalysis . This method offers a scalable and efficient approach for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 14-Hydroxyprogesterone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 14alpha position can be oxidized to form ketones or other oxidized derivatives.

    Reduction: Reduction reactions can modify the hydroxyl group, potentially converting it to other functional groups.

    Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 14-keto derivatives, while reduction can produce 14-deoxy derivatives.

Scientific Research Applications

14-Hydroxyprogesterone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 14-Hydroxyprogesterone involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 14alpha position enhances its binding affinity to certain receptors, modulating their activity. This modification can influence various biological processes, including hormone signaling and gene expression .

Comparison with Similar Compounds

Uniqueness: 14-Hydroxyprogesterone is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity. Its selective hydroxylation at the 14alpha position differentiates it from other hydroxylated progesterone derivatives, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

16031-66-6

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(8R,9S,10R,13R,17S)-17-acetyl-14-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O3/c1-13(22)16-8-11-21(24)18-5-4-14-12-15(23)6-9-19(14,2)17(18)7-10-20(16,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18-,19+,20-,21?/m1/s1

InChI Key

UAMNQIUKJVUQMR-JRBOJVLQSA-N

SMILES

CC(=O)C1CCC2(C1(CCC3C2CCC4=CC(=O)CCC34C)C)O

Isomeric SMILES

CC(=O)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O

Canonical SMILES

CC(=O)C1CCC2(C1(CCC3C2CCC4=CC(=O)CCC34C)C)O

Synonyms

14 beta-hydroxyprogesterone
14-hydroxyprogesterone
14-hydroxyprogesterone, (14beta)-isome

Origin of Product

United States

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